Product packaging for 8-(Isopropylsulfanyl)-9H-purin-6-amine(Cat. No.:)

8-(Isopropylsulfanyl)-9H-purin-6-amine

Cat. No.: B413575
M. Wt: 209.27g/mol
InChI Key: BIJOQOVJTJOJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Isopropylsulfanyl)-9H-purin-6-amine is a synthetic purine derivative designed for chemical biology and drug discovery research. Purines are nitrogenous heterocyclic compounds consisting of fused pyrimidine and imidazole rings, which are fundamental structural motifs in biology and serve as precursor pharmacophores for a diverse array of bioactive molecules . This compound features a 6-amine group and an 8-isopropylsulfanyl substituent, modifications that are known to be critical for interacting with various enzymatic targets. Researchers are increasingly exploring disubstituted purines, with modifications at the 6, 8, and 9 positions, for their wide range of potential biological activities . Purin-6-amine (adenine) core structures are essential for understanding many mechanisms of basic importance in biological processes . Substituted purine analogues, like this one, are of significant interest in medicinal chemistry for the development of novel therapeutic agents. Related purine derivatives have been investigated as antibacterial, antileishmanial, and antitumor agents , as well as for their potential in treating proliferative diseases . Furthermore, certain 6,8,9-substituted purines have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and promising targets in oncology research . The structural features of this compound make it a valuable building block for structure-activity relationship (SAR) studies, parallel synthesis, and the creation of focused chemical libraries to accelerate hit identification in early-stage drug discovery . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5S B413575 8-(Isopropylsulfanyl)-9H-purin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27g/mol

IUPAC Name

8-propan-2-ylsulfanyl-7H-purin-6-amine

InChI

InChI=1S/C8H11N5S/c1-4(2)14-8-12-5-6(9)10-3-11-7(5)13-8/h3-4H,1-2H3,(H3,9,10,11,12,13)

InChI Key

BIJOQOVJTJOJCF-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=NC=NC(=C2N1)N

Canonical SMILES

CC(C)SC1=NC2=NC=NC(=C2N1)N

solubility

31.4 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for 8 Isopropylsulfanyl 9h Purin 6 Amine and Analogues

Precursor Synthesis and Functionalization of the Purine (B94841) Nucleus

The foundation for synthesizing 8-(Isopropylsulfanyl)-9H-purin-6-amine lies in the preparation of appropriately substituted purine intermediates. The process begins with the commercially available and biologically significant molecule, adenine (B156593) (9H-purin-6-amine), or involves the construction of the purine ring system from simpler acyclic or pyrimidine (B1678525) precursors.

Synthesis of Key Purine Intermediates (e.g., 8-Halopurines, 6-Aminopurines)

The primary and most crucial intermediate for the synthesis of the target compound is an 8-halopurine, specifically 8-bromoadenine (8-Bromo-9H-purin-6-amine). The 6-amino group is already present in the common starting material, adenine.

The synthesis of 8-bromoadenine is typically achieved through the direct electrophilic halogenation of adenine. The C8 position of the purine ring is susceptible to electrophilic attack due to the electron-rich nature of the imidazole (B134444) portion of the nucleus. The reaction is commonly performed by treating adenine with bromine in a suitable solvent system. A buffer, such as sodium acetate (B1210297), is often used to control the pH and neutralize the hydrogen bromide generated during the reaction.

Table 1: Synthesis of 8-Bromoadenine

Starting Material Reagent Solvent/Conditions Product

This direct bromination provides a versatile and essential building block, as the bromine atom at the C8 position serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

Derivatization Strategies at the C6 and C8 Positions

The C6 and C8 positions of the purine nucleus are primary sites for chemical modification to generate diverse analogues. While the target molecule retains the 6-amino group of adenine, various strategies exist to modify this position, often starting from 6-chloropurine. Nucleophilic substitution of the chloro group allows for the introduction of a wide range of amine, alkoxy, and thioalkoxy groups.

The C8 position, particularly when halogenated, is highly amenable to derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions, are powerful methods for creating carbon-carbon bonds at this position. researchgate.net These reactions enable the introduction of aryl, heteroaryl, and alkynyl substituents. researchgate.net For the synthesis of this compound, the strategy hinges on a nucleophilic substitution of the C8-halogen.

Introduction of the Isopropylsulfanyl Moiety at C8

The introduction of the isopropylsulfanyl group is a two-step process that begins with the conversion of the C8-halogen to a thiol group, followed by its alkylation.

Thiolation Reactions at the C8 Position

With the key intermediate, 8-bromoadenine, in hand, the next step is the introduction of a sulfur-containing functional group at the C8 position. This is accomplished via a nucleophilic aromatic substitution reaction, where the bromide is displaced by a sulfur nucleophile. A common and effective method involves reacting 8-bromoadenine with a sulfur source like sodium hydrosulfide (NaSH) or thiourea. jamgroupco.com

The reaction with thiourea proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol, 6-Amino-9H-purine-8-thiol, also known as 8-mercaptoadenine. sigmaaldrich.com This intermediate is the direct precursor for the final alkylation step.

Table 2: Thiolation of 8-Bromoadenine

Starting Material Reagent Conditions Product
8-Bromo-9H-purin-6-amine 1. Thiourea2. Base (e.g., NaOH) 1. Reflux in solvent2. Hydrolysis 6-Amino-9H-purine-8-thiol

Alkylation with Isopropyl Halides or Equivalents

The final step in the synthesis of this compound is the S-alkylation of 6-Amino-9H-purine-8-thiol. The thiol group is first deprotonated with a suitable base, such as sodium hydroxide or sodium ethoxide, to form the more nucleophilic thiolate anion. This anion then readily reacts with an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane, in a standard SN2 reaction to form the desired thioether linkage.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, to facilitate the nucleophilic attack.

Regioselective Synthesis and Isomer Separation

Regioselectivity is a critical consideration in purine chemistry. In the synthetic route described, a high degree of regiocontrol is achieved through the specific reactivity of the purine ring.

C8-Halogenation : The direct bromination of adenine is highly regioselective for the C8 position. The electronic properties of the purine ring direct the electrophilic bromine preferentially to this site over the C2 position, simplifying the synthesis and avoiding the need for complex isomer separation at this stage.

N-Alkylation : A common issue in purine synthesis is the potential for alkylation on the nitrogen atoms of the imidazole ring, leading to mixtures of N7 and N9 isomers. However, in the synthesis of the target compound, the key functionalization steps (thiolation and S-alkylation) occur on the C8 substituent. By starting with adenine or 8-bromoadenine, where the N9 position is protonated, and performing the S-alkylation under conditions that favor reaction at the soft sulfur nucleophile over the ring nitrogens, the formation of N-alkylated byproducts is minimized. Therefore, the described pathway is inherently regioselective, yielding the desired 9H-purine tautomer as the major product.

Generation of Structural Analogues and Libraries of 8-Substituted Purin-6-amines

The synthesis of libraries of 8-substituted purin-6-amines is a crucial step in the discovery of new bioactive molecules. These libraries allow for a systematic exploration of the chemical space around a core scaffold, enabling the identification of key structural features that govern biological activity. Methodologies for generating such libraries often involve parallel synthesis techniques and the use of versatile starting materials that can be readily modified.

Modifications to the Isopropyl Moiety

The isopropyl group in this compound offers a prime site for modification to probe the effects of steric bulk, lipophilicity, and electronic properties on biological activity. A common strategy for introducing diversity at this position involves the S-alkylation of a common precursor, 8-mercapto-9H-purin-6-amine (8-thioadenine).

The general synthesis of 8-alkylsulfanyl-9H-purin-6-amines is typically achieved by reacting 8-thioadenine with a variety of alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base. This nucleophilic substitution reaction is versatile and allows for the introduction of a wide range of alkyl, aryl, and heterocyclic moieties at the C8-sulfur atom.

Starting MaterialReagentProduct
8-Mercapto-9H-purin-6-amineIsopropyl bromideThis compound
8-Mercapto-9H-purin-6-amineBenzyl bromide8-(Benzylsulfanyl)-9H-purin-6-amine
8-Mercapto-9H-purin-6-amineMethyl iodide8-(Methylsulfanyl)-9H-purin-6-amine

This approach facilitates the creation of a library of analogues with varying side chains at the 8-thio position, enabling a thorough investigation of how modifications to the isopropyl moiety impact the compound's biological profile.

Substitutions at the N9 Position

The N9 position of the purine ring is another critical site for modification, as substituents at this position can significantly influence the compound's solubility, metabolic stability, and interaction with biological targets. The synthesis of N9-substituted analogues of this compound can be achieved through several methods, most commonly via direct alkylation or arylation.

Alkylation of the N9 position is often accomplished by treating the parent this compound with an appropriate alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. researchgate.net The choice of solvent can influence the regioselectivity of the alkylation, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed. researchgate.net However, mixtures of N7 and N9 isomers can sometimes be formed, necessitating chromatographic separation. mdpi.com

More advanced techniques, such as the Mitsunobu reaction, offer an alternative route for N9-alkylation, particularly for the introduction of more complex substituents. This reaction involves the use of an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate to achieve a more controlled and often higher-yielding N9-alkylation. mdpi.com

Starting MaterialReagentReaction TypeProduct
This compoundBenzyl bromide / K2CO3Alkylation9-Benzyl-8-(isopropylsulfanyl)-9H-purin-6-amine
This compoundCyclopentanol / PPh3 / DIADMitsunobu Reaction9-Cyclopentyl-8-(isopropylsulfanyl)-9H-purin-6-amine
6-Chloropurineα,α'-DichloroxyleneAlkylationbis-9-[m-(methylphenylmethyl)]2,6-dichloropurine

The synthesis of bis-N9-substituted purines has also been reported, where two purine scaffolds are linked via a common substituent at their respective N9 positions. For instance, reaction of a substituted chloropurine with α,α'-dichloroxylenes can yield ortho-, meta-, and para-bis-N9-(methylphenylmethyl)purine derivatives.

Alterations to the Purin-6-amine Scaffold

A common strategy for scaffold modification is the use of a versatile starting material that can undergo a series of reactions to build up the desired substituted purine. For example, starting from 4,6-dichloro-5-nitropyrimidine, a multi-step synthesis can lead to the formation of 6,8,9-trisubstituted purine analogues. nih.gov This approach allows for the introduction of diverse substituents at the C6, C8, and N9 positions.

Another approach involves the modification of a pre-formed 8-thiopurine. For instance, a resin-bound 6-thiopurine can be used in a traceless solid-phase synthesis to generate 2,6,9-trisubstituted purines. This method offers the advantage of simplified purification and the potential for high-throughput synthesis of a library of analogues.

Furthermore, the purine ring itself can be annulated with an additional ring to create tricyclic analogues. Such modifications can lead to compounds with improved physicochemical properties and altered biological activities. nih.gov

Starting MaterialKey TransformationResulting Scaffold
4,6-Dichloro-5-nitropyrimidineMulti-step synthesis6,8,9-Trisubstituted purine
Resin-bound 6-thiopurineSolid-phase synthesis2,6,9-Trisubstituted purine
8-ThiopurineAnnulation reactionTricyclic purine analogue

These methodologies for modifying the purin-6-amine scaffold, in conjunction with alterations at the C8-thioether and N9 positions, provide a powerful toolkit for the generation of diverse chemical libraries for biological screening and drug discovery.

Spectroscopic and Analytical Characterization of 8 Isopropylsulfanyl 9h Purin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound by providing information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of 8-(isopropylsulfanyl)-9H-purin-6-amine is expected to show distinct signals corresponding to the protons of the purine (B94841) ring, the amino group, and the isopropylsulfanyl substituent. The chemical shifts are influenced by the electronic environment of each proton. Based on data for related purine derivatives researchgate.netchemicalbook.comresearchgate.net, the following proton signals are anticipated:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2 (Purine Ring)~ 8.0 - 8.5Singlet-
NH₂ (Amino Group)~ 7.0 - 7.5Broad Singlet-
NH (Purine Ring)~ 12.0 - 13.0Broad Singlet-
CH (Isopropyl Group)~ 3.5 - 4.0Septet~ 7.0
CH₃ (Isopropyl Group)~ 1.4 - 1.6Doublet~ 7.0

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

The downfield chemical shift of the purine ring proton (H-2) is characteristic of its position in the electron-deficient aromatic system. chemicalbook.com The broad singlets for the NH₂ and NH protons are typical and their chemical shifts can be highly dependent on solvent and concentration. The isopropyl group will present a characteristic septet for the CH proton and a doublet for the two equivalent methyl groups, with a coupling constant of approximately 7.0 Hz.

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The predicted chemical shifts, based on data for adenine (B156593) and other substituted purines acs.orgresearchgate.netnih.govnih.gov, are summarized below:

Carbon Assignment Expected Chemical Shift (ppm)
C-2 (Purine Ring)~ 152 - 156
C-4 (Purine Ring)~ 148 - 152
C-5 (Purine Ring)~ 120 - 125
C-6 (Purine Ring)~ 155 - 160
C-8 (Purine Ring)~ 145 - 150
CH (Isopropyl Group)~ 35 - 40
CH₃ (Isopropyl Group)~ 20 - 25

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

The carbons of the purine ring are expected to resonate in the aromatic region, with the C-6 carbon, attached to the amino group, typically showing a downfield shift. nih.gov The C-8 carbon, bonded to the sulfur atom, will also have a characteristic chemical shift influenced by the electronegativity and shielding effects of the sulfur atom. acs.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the CH and CH₃ protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the CH/CH and CH₃/CH₃ pairs of the isopropyl group and the H-2/C-2 pair of the purine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the isopropylsulfanyl group to the C-8 position of the purine ring by observing correlations between the isopropyl protons and the C-8 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₁₁N₅S), the expected molecular weight is approximately 209.27 g/mol . In an ESI (Electrospray Ionization) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 210.

The fragmentation pattern in MS/MS analysis would likely involve the loss of the isopropyl group or parts of it, and fragmentation of the purine ring itself. Common fragmentation pathways for adenine analogs often involve the loss of the substituent at the 8-position and subsequent cleavages of the purine ring. nih.govnih.govacs.org

Ion Expected m/z Identity
[M+H]⁺~ 210Protonated Molecule
[M-C₃H₇]⁺~ 167Loss of isopropyl group
[M-SH]⁺~ 176Loss of sulfhydryl radical

Note: The fragmentation pattern can vary significantly depending on the ionization method and collision energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is also a useful tool for determining purity. Purine derivatives typically exhibit strong absorption in the UV region. Thiopurine derivatives are known to absorb in the UVA region. nih.gov For this compound, it is expected to have a maximum absorption (λmax) in the range of 260-320 nm, which is characteristic of the purine chromophore with a sulfur substituent. nih.govresearchgate.net The exact position of the λmax and the molar absorptivity (ε) would be key parameters to determine for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H stretching3100 - 3500Amine (NH₂) and Imidazole (B134444) (NH)
C-H stretching2850 - 3000Isopropyl group
C=N and C=C stretching1600 - 1680Purine ring
N-H bending1550 - 1650Amine (NH₂)
C-N stretching1250 - 1350Purine ring and Amine
C-S stretching600 - 800Isopropylsulfanyl group

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of both the primary amine and the imidazole ring. capes.gov.brdiffer.nlacs.orgresearchgate.netresearchgate.net The aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the purine system would be observed in the 1600-1680 cm⁻¹ region.

Chromatographic Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities that may be present after its synthesis. The data obtained from these techniques are critical for establishing a purity profile and confirming the molecular identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like purine derivatives. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all observed peaks. The identity is tentatively confirmed by the retention time, which should be consistent for a known reference standard under the same conditions.

Representative HPLC Parameters:

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis spectrophotometry, typically in the range of 254-280 nm, where purine rings exhibit strong absorbance.
Injection Volume 5 - 20 µL

A successful analysis would yield a chromatogram with a major peak at a specific retention time, representing this compound, and any impurities would appear as separate, smaller peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile or semi-volatile compounds. However, the direct analysis of purine derivatives like this compound by GC can be challenging due to their polarity and low volatility. wikipedia.org These characteristics can lead to poor peak shape and thermal degradation in the GC inlet. wikipedia.org

To overcome these challenges, a chemical derivatization step is often necessary before GC-MS analysis. wikipedia.org This process involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. For amines and purines, silylation is a common derivatization technique.

Once derivatized, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the molecular structure.

Hypothetical GC-MS Parameters for a Derivatized Analyte:

ParameterTypical Value
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column A nonpolar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate.
Oven Temperature Program A temperature ramp, for example, from 100°C to 300°C at a rate of 10-20°C/min.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Ion Trap.
Scan Range 50 - 500 m/z.

The resulting data would include a total ion chromatogram (TIC) showing the retention time of the derivatized compound and a corresponding mass spectrum. The mass spectrum would be analyzed to find the molecular ion peak and characteristic fragment ions that are consistent with the structure of derivatized this compound.

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While general information exists on the methodologies themselves (such as DFT and molecular docking) nih.govnih.gov and on computational studies of related purine derivatives like 8-arylmethyl-9H-purin-6-amines nih.gov and other substituted purines, mdpi.comresearchgate.net there is no specific data available for the electronic structure, ligand-protein interactions, binding affinity, or conformational stability of “this compound”.

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Computational and Theoretical Investigations of 8 Isopropylsulfanyl 9h Purin 6 Amine

Quantitative Structure-Activity Relationship (QSAR) and Spectral Structure-Activity Relationship (S-SAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties, which are quantified by molecular descriptors. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. The fundamental principle of QSAR is that the structural properties of a molecule are responsible for its biological activity.

For purine (B94841) derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For instance, in a study on a series of substituted purine analogues as inhibitors of c-Src tyrosine kinase, 2D-QSAR models were developed. tandfonline.comresearchgate.net These models revealed that descriptors such as the count of methyl groups (SsCH3E-index), the number of hydrogen bond donors, and specific topological indices (T_2_Cl_3) were correlated with the inhibitory activity. tandfonline.comresearchgate.net Another study on 2,6,9-trisubstituted purine derivatives as potential anticancer agents utilized 3D-QSAR. nih.govnih.gov This analysis indicated that steric properties, more so than electronic properties, played a crucial role in the cytotoxicity of the compounds. nih.govnih.gov Specifically, bulky substituents at the C-2 position of the purine ring were found to be unfavorable for activity. nih.gov

Spectral Structure-Activity Relationship (S-SAR) is a more recent extension of QSAR that uses spectral data (e.g., from NMR, IR, or Mass Spectrometry) to derive descriptors for building predictive models. The advantage of S-SAR is the direct inclusion of experimental data that reflects the electronic and conformational properties of the molecule. No S-SAR studies specifically mentioning 8-(isopropylsulfanyl)-9H-purin-6-amine or closely related 8-thioalkylpurine derivatives were identified in the literature.

Table 1: Examples of Descriptors Used in QSAR Studies of Purine Derivatives

Descriptor TypeExample DescriptorCorrelation with Activity in Studied Purine SeriesReference
Topological SdsCH countPositive correlation with c-Src tyrosine kinase inhibition, suggesting the importance of aliphatic side chains. tandfonline.com
Electronic SsClE-indexPositive correlation in some models of c-Src tyrosine kinase inhibition. tandfonline.com
Constitutional Bromine countPositive correlation in some models of c-Src tyrosine kinase inhibition. tandfonline.com
Physicochemical Molecular WeightPositive correlation in some models of c-Src tyrosine kinase inhibition. tandfonline.com
3D-QSAR Fields Steric FieldsMajor contributor (70%) to the cytotoxicity of 2,6,9-trisubstituted purines, with bulky groups at C-2 being unfavorable. nih.govnih.gov
3D-QSAR Fields Electrostatic FieldsMinor contributor (30%) to the cytotoxicity of 2,6,9-trisubstituted purines. nih.govnih.gov

This table is illustrative and based on studies of other purine derivatives, not this compound.

Pharmacophore Generation and Virtual Screening Studies

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening to rapidly search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active.

While no pharmacophore models have been published specifically for this compound, the general approach has been widely applied to purine-like scaffolds and their targets. For example, pharmacophore models have been developed for adenosine (B11128) receptor antagonists. nih.gov These models help in identifying the key structural features necessary for binding and antagonism, such as the spatial arrangement of hydrophobic and hydrogen-bonding groups that mimic the adenine (B156593) core of the natural ligand.

Virtual screening campaigns, which can be either ligand-based or structure-based, are instrumental in identifying novel hit compounds. mdpi.comnih.gov In a ligand-based approach, a pharmacophore model derived from known active compounds is used for screening. In a structure-based approach, the three-dimensional structure of the biological target (e.g., a protein receptor) is used to guide the docking and scoring of potential ligands from a database. For purine-based compounds, which can target a wide array of proteins such as kinases and G-protein coupled receptors, both approaches are valuable.

Table 2: General Workflow for Pharmacophore-Based Virtual Screening

StepDescriptionExample Application Context
1. Feature Identification Identification of key chemical features from a set of active ligands or the active site of a target protein.For an adenosine receptor antagonist, this could include a hydrophobic region for the ribose pocket and hydrogen bond donors/acceptors for the adenine-binding region.
2. Pharmacophore Model Generation Creation of a 3D model representing the spatial arrangement of the identified features.A model might specify the distances and angles between a hydrophobic center, a hydrogen bond donor, and a hydrogen bond acceptor.
3. Database Preparation Conformation generation for all molecules in a chemical database to be screened.Large databases like ZINC or Enamine can be prepared for screening.
4. Virtual Screening The pharmacophore model is used as a filter to search the prepared database for molecules that fit the model.Identifying novel scaffolds for kinase inhibition by searching for compounds that match the pharmacophore of known ATP-competitive inhibitors.
5. Hit Selection and Optimization The retrieved "hit" molecules are ranked, visually inspected, and often subjected to further computational analysis (e.g., molecular docking) before being selected for experimental testing.From thousands of screened compounds, a few dozen may be selected as promising candidates for synthesis and biological evaluation.

This table describes a general process and does not represent a specific study on this compound.

Prospective Research Directions and Future Avenues

Development of Advanced Synthetic Strategies

Advanced synthetic approaches could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating. nih.gov A one-pot, microwave-assisted synthesis could be developed, potentially by condensing a suitable pyrimidine (B1678525) precursor with an isopropyl thiol source under microwave irradiation. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility, safety, and scalability. A flow-based synthesis could streamline the production of the target compound and facilitate the rapid generation of an analog library.

Catalytic C-H Activation: Direct functionalization of the C8 position of the purine (B94841) ring is a highly sought-after strategy. Future work could explore transition-metal-catalyzed C-H activation to directly introduce the isopropylsulfanyl group onto a 9H-purin-6-amine scaffold, bypassing the need for pre-functionalized starting materials like 8-bromoadenine. acs.org

Biocatalysis: The use of enzymes could offer a highly selective and green alternative for key synthetic steps. For instance, an engineered enzyme could catalyze the specific S-alkylation of a purine-8-thione precursor with high enantioselectivity if chiral centers are introduced.

Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Precursors
Microwave-Assisted SynthesisReduced reaction time, improved yields, high efficiency. nih.govnih.govOptimization of solvent, temperature, and reaction time for one-pot procedures.Pyrimidine-4,5,6-triamine, Isopropyl thiocyanate
Flow ChemistryEnhanced safety, scalability, reproducibility, and automation.Development of a multi-step continuous flow process for library synthesis.8-Bromo-9-substituted-purin-6-amine, Isopropyl thiol
Direct C-H ThiolationHigh atom economy, reduced number of synthetic steps.Screening of transition metal catalysts (e.g., Pd, Cu) for regioselective C8-sulfenylation.9-Substituted-9H-purin-6-amine, Isopropyl disulfide

Exploration of Novel Biological Targets and Pathways

The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. researchgate.netekb.eg Derivatives of 8-substituted purines have shown a wide range of biological activities. researchgate.netamanote.com While the specific targets of 8-(Isopropylsulfanyl)-9H-purin-6-amine are not yet fully elucidated, its structure provides a strong rationale for investigating its effects on several key protein families and pathways.

Future research should aim to identify and validate novel biological targets. Potential areas of exploration include:

Kinases: Many purine analogs function as ATP-competitive kinase inhibitors. Screening this compound against a broad panel of human kinases could identify novel inhibitors of protein kinases involved in cancer or inflammatory diseases.

Adenosine (B11128) Receptors: As an adenine (B156593) analog, the compound could modulate the activity of adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors involved in cardiovascular, neurological, and immune processes. nih.gov

Parasite-Specific Enzymes: Parasites like Plasmodium falciparum often rely on purine salvage pathways that are distinct from those in humans, making the enzymes in these pathways attractive drug targets. nih.govmdpi.com This compound could be evaluated for its ability to inhibit enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in various pathogens.

Epigenetic Targets: Some purine derivatives have been found to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. Investigating the effect of this compound on such targets could open new avenues for cancer therapy.

Potential Target ClassRationalePotential Therapeutic AreaExample Targets
Protein KinasesStructural similarity to ATP, the natural kinase substrate.Oncology, ImmunologyEGFR, BTK, JAK family
Adenosine ReceptorsCore adenine structure is a key component of the natural ligand adenosine. nih.govNeurological disorders, Cardiovascular diseaseA2A Receptor, A3 Receptor
Parasite Metabolic EnzymesParasites often have unique purine metabolism pathways essential for their survival. nih.govInfectious Diseases (e.g., Malaria)HGPRT, Adenosine Deaminase
Epigenetic ModulatorsThe purine scaffold can be adapted to interact with cofactor binding sites.OncologyHDACs, Sirtuins

Application as Molecular Probes for Biochemical Research

Molecular probes are indispensable tools for studying biological systems. Purine analogs have been successfully functionalized to serve as probes for characterizing receptors and enzymes. nih.gov The this compound scaffold is an excellent starting point for the design and synthesis of novel molecular probes to investigate complex biochemical pathways.

Future development in this area could involve:

Fluorescent Probes: The introduction of a fluorescent moiety (e.g., a nitrobenzofurazan or coumarin group) onto the purine core or the isopropyl side chain could yield environment-sensitive probes. nih.gov These probes could be used to visualize target localization within cells or to monitor binding events via changes in fluorescence intensity or polarization.

Photoaffinity Labels: Incorporating a photoreactive group, such as an azido or diazirine group, would create a photoaffinity label. Upon UV irradiation, this probe would form a covalent bond with its biological target, enabling target identification and mapping of the binding site.

Affinity-Based Probes: Attaching a biotin tag via a suitable linker would allow for the affinity purification of target proteins from complex biological samples. This "chemical proteomics" approach is a powerful method for unbiased target discovery.

Probe TypeRequired ModificationResearch ApplicationExample Technique
Fluorescent ProbeCovalent attachment of a fluorophore. nih.govVisualize target localization and binding events.Confocal Microscopy, Fluorescence Polarization
Photoaffinity LabelIncorporation of a photoreactive group (e.g., azidophenyl). nih.govCovalently label and identify the direct biological target.Photoaffinity Labeling followed by Mass Spectrometry
Affinity-Based ProbeAttachment of a high-affinity tag (e.g., biotin).Isolate and identify binding partners from cell lysates.Affinity Purification, Western Blotting

Integration with High-Throughput Screening and Cheminformatics

Modern drug discovery relies heavily on the integration of experimental and computational approaches. wikipedia.org this compound and its derivatives are well-suited for inclusion in these advanced discovery pipelines.

Future strategies should involve:

High-Throughput Screening (HTS): The compound and a focused library of its analogs should be subjected to HTS against diverse biological targets. bmglabtech.com HTS campaigns can rapidly assess the activity of thousands of compounds, identifying "hits" for further optimization. wikipedia.orgbellbrooklabs.com Assays could range from biochemical enzyme inhibition assays to cell-based phenotypic screens.

Cheminformatics and Virtual Screening: Computational tools can accelerate the discovery process. A virtual library of derivatives can be screened in silico against structural models of potential targets to predict binding affinity and prioritize compounds for synthesis.

ADME/Tox Modeling: Cheminformatics can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual analogs. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is obtained from HTS, QSAR models can be built to understand the relationship between chemical structure and biological activity. These models will guide the rational design of more potent and selective next-generation compounds.

MethodologyObjectiveKey ActivitiesExpected Outcome
High-Throughput Screening (HTS)Identify initial "hit" compounds with biological activity. bmglabtech.comScreening against large panels of enzymes, receptors, or in cellular assays.A list of active compounds and their potency (e.g., IC50, EC50).
Virtual ScreeningPrioritize compounds for synthesis and testing.Docking of a virtual library of analogs into protein target structures.Predicted binding poses and affinity scores.
ADME/Tox PredictionDe-risk compound development by identifying potential liabilities early.In silico calculation of properties like solubility, permeability, and metabolic stability.Prioritized list of compounds with favorable drug-like properties.
QSAR ModelingGuide the rational design of more potent analogs.Correlate structural features with biological activity data.A predictive model to guide lead optimization.

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